Aspidospermine

説明

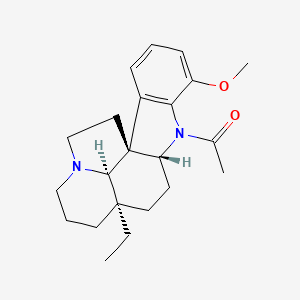

Structure

3D Structure

特性

CAS番号 |

466-49-9 |

|---|---|

分子式 |

C22H30N2O2 |

分子量 |

354.5 g/mol |

IUPAC名 |

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |

InChI |

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |

InChIキー |

ARQOGCYMPUOVHK-ZHHKINOHSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |

異性体SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |

正規SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |

melting_point |

208 - 209 °C |

他のCAS番号 |

1935-07-5 466-49-9 |

物理的記述 |

Solid |

溶解性 |

0.05 M |

同義語 |

aspidospermine |

製品の起源 |

United States |

Chemical Synthesis of Aspidospermine

The Evolution of Total Synthesis Strategies

The journey to conquer the molecular architecture of aspidospermine is a story of ingenuity and perseverance, marked by groundbreaking approaches that laid the foundation for modern synthetic chemistry.

Pioneering Approaches and Seminal Contributions

The first total synthesis of (±)-aspidospermine, achieved by Gilbert Stork and his collaborator J. E. Dolfini in 1963, stands as a landmark achievement in organic synthesis. chemrxiv.orgscispace.comresearchgate.net This seminal work was not only a testament to the strategic prowess of the time but also introduced the now-famous "Stork ketone" intermediate, a versatile building block that would feature in numerous subsequent syntheses. researchgate.netorganic-chemistry.org The Stork synthesis involved a multi-step sequence, culminating in a Fischer indole (B1671886) synthesis to construct the indole moiety and complete the pentacyclic framework. chemrxiv.orgresearchgate.net This pioneering effort paved the way for a multitude of approaches to this compound and related alkaloids, each seeking greater efficiency and elegance. chemrxiv.orgnih.gov

Development of Retrosynthetic Disconnections

The concept of retrosynthetic analysis, championed by E.J. Corey, revolutionized the way chemists approached complex target molecules like this compound. This logical process of deconstructing a target molecule into simpler, readily available starting materials has led to a variety of strategic disconnections for the this compound skeleton.

Key retrosynthetic strategies that have emerged over the decades include:

Stork-type Alkylation: This approach, inspired by the original synthesis, often involves the late-stage construction of the D ring onto a pre-formed ABCE tetracyclic core. chemrxiv.org

Intramolecular Cycloadditions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, have been employed to efficiently construct the carbocyclic framework. nih.gov

Rearrangement of Indoloquinolizidines: Some strategies have utilized rearrangements of more accessible alkaloid skeletons to forge the this compound core. chemrxiv.org

Indole-2,3-quinodimethane Routes: This strategy involves the generation of a highly reactive intermediate that undergoes cycloaddition to form the C and D rings. chemrxiv.org

These diverse retrosynthetic approaches highlight the creative and varied ways chemists have tackled the challenge of this compound synthesis, each offering unique advantages in terms of efficiency and stereocontrol. researchgate.netresearchgate.net

Modern Total Synthesis Methodologies

Building upon the foundational work of early pioneers, contemporary synthetic chemists have developed a sophisticated arsenal (B13267) of methodologies to construct this compound with remarkable efficiency and stereoselectivity.

Diverse Synthetic Routes and Efficiencies

Modern syntheses of this compound have focused on brevity and practicality, often employing cascade reactions to rapidly build molecular complexity. organic-chemistry.orgthegoodscentscompany.comnih.gov For instance, a notable approach by the Coldham group achieved the synthesis of a key tricyclic intermediate in just six steps, a significant improvement over the thirteen steps required in Stork's original route. organic-chemistry.org This was accomplished through an azomethine ylide 1,3-dipolar cycloaddition, forming three new rings and three stereocenters in a single step. organic-chemistry.org

Other innovative strategies include:

A Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide to form a tetracyclic ABCE core, which is then elaborated to this compound. chemrxiv.org

A reductive interrupted Fischer indolization process that provides a rapid entry to the 20-oxoaspidospermidine framework, allowing for divergent syntheses of various Aspidosperma alkaloids. nih.gov

A cascade strategy involving a Suzuki-Miyaura cross-coupling followed by a Diels-Alder reaction and subsequent intramolecular Michael additions to assemble the pentacyclic core. nih.gov

These examples underscore the power of modern synthetic methods to streamline the construction of complex natural products.

Enantioselective Synthesis and Stereocontrol

A significant advancement in this compound synthesis has been the development of enantioselective methods to control the absolute stereochemistry of the molecule. This is crucial for accessing specific enantiomers, which often exhibit distinct biological activities.

Asymmetric catalysis has emerged as a powerful tool for establishing the key stereocenters in this compound with high levels of enantioselectivity. researchgate.netrsc.orgresearchgate.net Two prominent examples of this approach are:

Palladium-catalyzed Allylic Substitution: This reaction has proven to be a robust method for constructing the all-carbon quaternary stereocenter at the C-5 position. researchgate.netacs.orgnih.govcaltech.edursc.org In a recent enantioselective synthesis of (–)-aspidospermidine, a palladium-catalyzed allylic substitution was the key stereodefining step, achieving an enantiomeric ratio of 91:9. nih.gov This strategy led to the shortest reported enantioselective synthesis of aspidospermidine (B1197254) to date, completed in just seven linear steps. researchgate.netnih.gov The reaction typically involves the use of a chiral ligand to control the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate. researchgate.netacs.org

Organocascade Catalysis: Inspired by biosynthetic pathways, organocascade catalysis utilizes a sequence of reactions catalyzed by small organic molecules to rapidly build molecular complexity from simple starting materials. nih.govnih.govleitir.isresearchgate.net The MacMillan group demonstrated the power of this approach in the collective synthesis of several alkaloids, including aspidospermidine. nih.govnih.govleitir.isresearchgate.net Their strategy involved a Diels-Alder reaction initiated by an imidazolidinone catalyst, setting the stage for subsequent cyclizations to form the intricate pentacyclic core. nih.gov This method allows for the efficient and asymmetric synthesis of a common intermediate that can be elaborated into a variety of natural products. nih.govnih.govleitir.isresearchgate.net

Chiral Pool and Auxiliary-Based Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, incorporating their existing stereocenters into the final target molecule. This approach offers an efficient pathway to complex chiral structures. Similarly, chiral auxiliary-based strategies employ a temporary chiral group to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

A notable example of a chiral pool approach is the synthesis of aspidospermidine, a closely related Aspidosperma alkaloid, starting from (S)-ethyl lactate. iisc.ac.in Another strategy utilized the terpene (-)-sclareol as a versatile chiral building block for the synthesis of various natural products. researchgate.net While not leading directly to this compound, Chida's asymmetric synthesis of vittatine, the antipode of another complex alkaloid crinine (B1220781), was accomplished using a chiral pool strategy. rsc.orgrsc.org

Chiral auxiliaries have also been instrumental in the asymmetric synthesis of this compound precursors. In 1989, Meyers reported an enantioselective synthesis of the (4aS,8aR,8S)-hydrolilolidone core of this compound, which constituted a formal synthesis of the unnatural (+)-enantiomer. beilstein-journals.orgacs.org This approach utilized a chiral bicyclic lactam as an auxiliary to control the stereochemistry during the formation of the molecule's quaternary stereocenter. beilstein-journals.org In contrast, Overman's synthesis of crinine also employed a chiral auxiliary, demonstrating the utility of this strategy for related alkaloid families. rsc.orgrsc.org

| Strategy | Starting Material/Auxiliary | Target Core/Molecule | Reference |

| Chiral Pool | (S)-Ethyl lactate | Aspidospermidine | iisc.ac.in |

| Chiral Pool | Not Specified | Vittatine | rsc.orgrsc.org |

| Chiral Auxiliary | Bicyclic Lactam | (+)-Aspidospermine (unnatural) | beilstein-journals.orgacs.org |

Collective Syntheses of Aspidosperma Alkaloids from Common Intermediates

Collective total synthesis aims to produce a variety of structurally related natural products from a single, advanced common intermediate. This divergent approach is highly efficient, mirroring nature's strategy of creating chemical diversity from shared biosynthetic precursors. nih.gov Several research groups have successfully applied this strategy to the Aspidosperma alkaloid family.

One powerful strategy involves a cascade reaction sequence to build a complex intermediate that contains the full carbon skeleton of the Aspidosperma alkaloids. acs.orgacs.org A Suzuki-Miyaura cross-coupling followed by a Diels-Alder cascade reaction generates a key pyrroloindoline intermediate. acs.orgacs.org This intermediate then undergoes further transformations, including amidation, reduction, and skeletal rearrangement, to yield a common precursor that has been used to synthesize (±)-aspidospermidine, (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine. acs.orgacs.orgresearchgate.net

Another approach utilized a Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide to prepare a tetracyclic 1H-pyrrolo[2,3-d]carbazole derivative. chemrxiv.org This intermediate, prepared on a gram scale, serves as the foundation for a Stork-type alkylation to construct the final ring (D ring) of the pentacyclic core. chemrxiv.org From this advanced common intermediate, divergent syntheses of (±)-aspidospermidine, (±)-N-methylaspidospermidine, (±)-N-acetylaspidospermidine, and (±)-aspidospermine were achieved. chemrxiv.org

The MacMillan group demonstrated a collective synthesis of six different Strychnos, Aspidosperma, and Kopsia alkaloids from a common tetracyclic intermediate prepared via an organocascade catalysis pathway. nih.gov This nature-inspired approach led to the synthesis of (+)-aspidospermidine and (+)-vincadifformine, among others, with remarkable efficiency. The synthesis of (+)-vincadifformine was achieved from (+)-aspidospermidine through an oxidation and carbomethoxylation sequence. nih.gov

| Common Intermediate Type | Key Formation Reaction(s) | Synthesized Alkaloids | Reference(s) |

| Polycyclic Ketone | Suzuki-Miyaura coupling, Diels-Alder cascade, aza-Michael/Michael cascade | (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, (±)-Vincadifformine | acs.orgacs.orgresearchgate.net |

| Pentacyclic Indoline | Brønsted acid-catalyzed tandem cyclization, Stork-type alkylation | (±)-Aspidospermidine, (±)-N-Methylaspidospermidine, (±)-N-Acetylaspidospermidine, (±)-Aspidospermine | chemrxiv.org |

| Tetracycle | Organocascade Catalysis (Diels-Alder) | (+)-Aspidospermidine, (+)-Vincadifformine, (-)-Akuammicine, (-)-Strychnine, (-)-Kopsinine, (-)-Kopsanone | nih.gov |

Approaches to Formal Syntheses of this compound

A formal synthesis is a synthetic route that produces a known intermediate that has previously been converted to the final natural product. In the context of this compound, many formal syntheses target the pivotal tricyclic ketone intermediate first reported by Stork. nih.govthieme-connect.com Intercepting this classic intermediate completes the formal synthesis, as its conversion to this compound is well-established. nih.gov

Various methodologies have been developed to access Stork's intermediate or its diastereomers. One approach involves an intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium to form the core structure, which is then elaborated to the tricyclic ketone. nih.gov Another concise route to Stork's intermediate was achieved in six steps from 1,3-cyclohexanedione, employing a key ring-opening cyclization of a spirocyclopropane with an amine. acs.orgnih.gov

Other notable strategies include:

An intramolecular cascade transannular cyclization, which simultaneously forms the C, D, and E rings of aspidospermidine. thieme-connect.com

A palladium-catalyzed enantioselective alkylation to generate a key enone precursor bearing the quaternary stereocenter, leading to a formal synthesis of natural (−)-aspidospermine. beilstein-journals.org

An enantioselective intramolecular dearomative cyclization to construct a chiral dihydrocarbazolone intermediate, which serves as a common precursor for both (–)-aspidospermidine and a formal synthesis of (–)-minfiensine. rsc.orgrsc.org

These diverse approaches highlight the creativity of synthetic chemists in devising new ways to construct complex molecular targets by strategically targeting well-established synthetic intermediates.

| Key Strategy | Intermediate Targeted | Resulting Formal Synthesis | Reference(s) |

| Intramolecular [3+2] Cycloaddition | Stork's Tricyclic Ketone | (±)-Aspidospermine, (±)-Aspidospermidine | nih.gov |

| Ring-Opening of Spirocyclopropane | Stork's Tricyclic Ketone | (±)-Aspidospermidine | acs.orgnih.gov |

| Cascade Transannular Cyclization | Stork's Tricyclic Ketone | (±)-Aspidospermidine | thieme-connect.com |

| Pd-catalyzed Enantioselective Alkylation | Enone Precursor to Stork's Intermediate | (−)-Aspidospermine | beilstein-journals.org |

| Asymmetric Dearomative Cyclization | Chiral Dihydrocarbazolone | (–)-Aspidospermidine | rsc.orgrsc.org |

Advanced Structural Characterization and Analytical Methodologies for Aspidospermine

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of complex natural products like Aspidospermine. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of this compound. Both ¹H (proton) and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, a notable and characteristic signal is the hydrogen atom attached to the second carbon (CH-2). This proton typically appears as a double-doublet with a chemical shift around δH 4.5. nih.gov The multiplicity of this signal provides crucial information, revealing its spin-spin coupling with the two adjacent hydrogen atoms on the sixteenth carbon (CH₂-16), confirming an unsubstituted C-16 position. nih.gov The identification of this compound isolated from natural sources, such as the seeds of Aspidosperma pyrifolium, relies on the detailed analysis of its ¹H and ¹³C NMR spectral data, often supported by 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to establish connectivity. researchgate.net While a complete, publicly tabulated dataset is compiled from various sources, the following table highlights some key reported chemical shifts.

Interactive Data Table: Representative NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-2 | ~4.5 (dd) | Data not available |

| Aromatic Protons | Multiple signals | Data not available |

| Methoxy (OCH₃) | Single signal | Data not available |

| Acetyl (CH₃) | Single signal | Data not available |

| Ethyl (CH₂CH₃) | Multiple signals | Data not available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₂₂H₃₀N₂O₂. nih.gov HRMS analysis provides an experimental mass that closely matches the calculated exact mass of 354.230728204 Da, thereby confirming its elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques, often coupled with HRMS, are used to study the fragmentation patterns of the molecule. This fragmentation provides valuable structural information, helping to piece together the different components of the molecule. The identification of Aspidosperma alkaloids in plant extracts is often achieved using hyphenated techniques like UPLC-DAD-ESI-MS/MS and HPLC-MS MicroTOF, which leverage the power of HRMS for accurate identification. nih.gov

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the precise mapping of each atom's position in space.

For a chiral molecule like this compound, which has multiple stereocenters, determining the absolute configuration is crucial. X-ray crystallography achieves this through the phenomenon of anomalous dispersion (or resonant scattering). mit.edu This effect allows for the differentiation between a molecule and its mirror image (enantiomer), thus establishing the true spatial arrangement of its atoms. mit.edu The absolute configuration of enantiomerically pure natural products is a critical aspect of their characterization, and X-ray crystallography provides the most powerful means to achieve this. nih.gov

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is fundamental to the study of natural products, enabling the separation of individual compounds from complex mixtures and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of this compound from crude plant extracts. Researchers have developed various HPLC methods to effectively separate Aspidosperma alkaloids.

One notable example is an isocratic LC method that achieves baseline resolution of this compound and the related alkaloid Quebrachamine (B1219942) in under 15 minutes. nih.gov Isocratic methods use a constant mobile phase composition, offering simplicity and robustness for routine analysis. In addition to isocratic methods, gradient elution, where the mobile phase composition is changed over time, is also employed, often in conjunction with a Diode Array Detector (DAD) for HPLC-DAD analysis of Aspidosperma extracts. researchgate.net This setup allows for the separation of a wide range of alkaloids with different polarities present in a single sample.

Interactive Data Table: Examples of HPLC Methods for Aspidosperma Alkaloids

| Method Type | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Isocratic LC | Not specified | Not specified | Not specified | Rapid separation of this compound and Quebrachamine nih.gov |

| Gradient HPLC | RP-18 | Water and Acetonitrile gradient | DAD (220-400 nm) | Analysis of alkaloid fractions from Aspidosperma extracts researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical technique used in the study of this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is particularly useful for identifying volatile compounds or those that can be made volatile through derivatization.

In the context of Aspidosperma alkaloids, GC-MS has been employed to identify this compound and its minor derivatives during and after the purification process from plant extracts. nih.gov The gas chromatograph separates the components of the mixture, and as each component elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for its positive identification. The technique is frequently used in the phytochemical analysis of medicinal plants to identify the presence of various alkaloids.

Pharmacological Research and Mechanistic Investigations of Aspidospermine

Biological Activities Explored in Pre-clinical Models

The indole (B1671886) alkaloid aspidospermine, primarily isolated from plants of the Aspidosperma genus, has been the subject of various preclinical studies to determine its pharmacological potential. Research has focused on its effects against parasitic diseases and other biological activities, such as anti-inflammatory and antinociceptive properties.

This compound and related alkaloids found in Aspidosperma extracts have demonstrated notable activity against several parasites of medical importance. researchgate.net These investigations have been conducted using both in vitro cell-based assays and in vivo animal models. researchgate.netresearchgate.net

The antimalarial potential of this compound and extracts containing it has been evaluated against drug-sensitive and drug-resistant strains of Plasmodium falciparum. In one study, an alkaloid fraction derived from Aspidosperma nitidum, with this compound as a major constituent, showed high activity against the chloroquine-resistant W2 strain of P. falciparum. researchgate.net Research on pure this compound isolated from Aspidosperma species demonstrated a high selectivity index, indicating potent activity against the parasite with lower cytotoxicity against host cells (mouse fibroblast cell line NIH 3T3). nih.gov This activity was observed against both chloroquine-resistant and sensitive strains of P. falciparum. nih.gov

In an in vivo setting, an alkaloid fraction from A. nitidum was tested in mice infected with Plasmodium berghei. The fraction was found to reduce parasitemia by 80% at a dose of 500 mg/kg on the fifth day of the experiment. nih.gov Similarly, fractions from Aspidosperma ramiflorum resulted in up to 53% inhibition of parasitemia in P. berghei-infected mice. nih.gov

Table 1: In Vitro Antimalarial Activity of this compound-Containing Fractions

| Plant Source | Sample | Parasite Strain | IC₅₀ (µg/mL) | Reference |

| Aspidosperma nitidum | Alkaloid Fraction | P. falciparum (W2) | 2.32 | researchgate.netnih.gov |

| Aspidosperma nitidum | Ethanolic Extract | P. falciparum (W2) | 3.60 | researchgate.net |

Research has pointed to the potential of this compound and related compounds in combating Leishmania parasites. researchgate.netnih.gov An alkaloid fraction from the bark of Aspidosperma nitidum, which contains this compound, was investigated for its efficacy in an animal model. nih.gov In this study, BALB/c mice infected with Leishmania amazonensis were treated with the alkaloid fraction. nih.gov The results showed a dose-dependent reduction in the parasite load in the spleen of the infected mice, with the fraction reducing the parasite burden by 22.1%. researchgate.netnih.gov

Further investigation into the mechanism of action revealed that alkaloid-rich fractions from A. nitidum can cause ultrastructural changes in Leishmania promastigotes, particularly affecting the flagellar pocket and kinetoplast. researchgate.net The antileishmanial effect in animal models was also associated with immunomodulatory activity, characterized by a decrease in Interleukin-10 (IL-10) expression and an increase in Interferon-gamma (IFN-γ) levels. nih.gov

This compound has been identified as having activity against trypanosomatid parasites. researchgate.netnih.gov Specific investigations have pointed to its inhibitory effects on Trypanosoma cruzi, the parasite responsible for Chagas disease. sci-hub.se The mechanism for this activity has been linked to the inhibition of a key parasite enzyme, trypanothione (B104310) reductase. sci-hub.se This enzyme is crucial for the parasite's defense against oxidative stress, making it a validated drug target. The ability of this compound to inhibit this enzyme highlights its potential as a lead compound for the development of new antitrypanosomal agents. sci-hub.se

Extracts from Aspidosperma species, known to be rich in indole alkaloids like this compound, have been evaluated for antinociceptive and anti-inflammatory effects in various preclinical models. scielo.brnih.gov An aqueous fraction from the ethanol (B145695) extract of Aspidosperma pyrifolium seeds demonstrated both antinociceptive and anti-inflammatory properties in mouse models, including the formalin test, acetic acid-induced writhing, and carrageenan-induced paw edema. scielo.br Similarly, extracts from Aspidosperma tomentosum were active in reducing pain and inflammation in several models, such as the hot plate test and capsaicin-induced ear edema. nih.govresearchgate.net

While these studies often use complex extracts, research on a closely related alkaloid, 12-metoxy-1-methyl-aspidospermidine, isolated from Geissospermum vellosii, provides more specific insight. This compound produced significant antinociceptive effects in mice subjected to the acetic acid-induced writhing test and the formalin test. ufsm.br

Antiparasitic Activity Research

Molecular and Cellular Mechanisms of Action Studies

Investigations into the molecular and cellular basis of this compound's biological activities have revealed several mechanisms. In the context of its antiparasitic action, this compound has been shown to be an inhibitor of Trypanosoma cruzi trypanothione reductase. sci-hub.se For its antileishmanial effects, alkaloid fractions containing this compound appear to exert their effect through both direct ultrastructural damage to the parasite and by modulating the host's immune response, specifically by decreasing IL-10 and increasing IFN-γ levels. nih.govresearchgate.net

A study on human liver cancer cells (HepG2) explored the compound's effects on human cells. nih.gov This research found that this compound was cytotoxic at concentrations starting from 75 μM and genotoxic at 50 μM. nih.gov At a concentration of 50 μM, this compound treatment led to the increased expression of the CYP1A1 gene, involved in xenobiotic metabolism, and the APC gene, a tumor suppressor involved in cell cycle regulation. nih.gov These findings suggest that at this concentration, this compound may cause cell cycle arrest to facilitate the repair of DNA damage. nih.gov The antinociceptive action of the related alkaloid 12-metoxy-1-methyl-aspidospermidine has been linked to an interaction with the 5-HT1A serotonin (B10506) receptor system. ufsm.br

Future Research Directions and Applications in Chemical Biology

Development of Advanced and Sustainable Synthetic Methodologies

The total synthesis of Aspidospermine, while a classic target in organic chemistry, still presents opportunities for innovation, particularly in the realm of sustainability and efficiency. beilstein-journals.org Future research is directed towards developing synthetic routes that are not only shorter and higher-yielding but also adhere to the principles of green chemistry.

Key areas of focus include:

Catalytic Asymmetric Synthesis : While enantioselective methods have been developed, the pursuit of more robust and versatile catalytic systems, such as those employing palladium, iridium, or organocatalysis, remains a priority. beilstein-journals.orgresearchgate.netresearchgate.netacs.org These methods aim to establish the crucial quaternary stereocenters with high fidelity, avoiding the use of chiral auxiliaries and stoichiometric chiral reagents. beilstein-journals.org

Cascade Reactions : Strategies that construct multiple rings in a single pot, inspired by biosynthetic pathways, are highly sought after. nih.gov Organocascade catalysis and other tandem reactions can significantly reduce step counts, solvent usage, and purification efforts, leading to more economical and environmentally benign syntheses. chemrxiv.orgresearchgate.netacs.orgresearchgate.net

Scalable Synthesis : A significant challenge is the translation of elegant laboratory-scale syntheses to practical, large-scale production. researchgate.netchemrxiv.orgresearchgate.net Future methodologies will need to be robust and scalable to provide sufficient quantities of this compound and its analogues for extensive biological evaluation and potential therapeutic development. chemrxiv.orgresearchgate.net

These advanced synthetic approaches will not only make this compound more accessible but also provide a powerful toolbox for creating a diverse library of analogues. chemrxiv.orgresearchgate.net

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

While the general biosynthetic pathway to monoterpene indole (B1671886) alkaloids (MIAs) is understood, the specific enzymatic steps leading to the vast diversity of the Aspidosperma family, including this compound, require further clarification. mdpi.com Almost all MIAs are derived from the central precursor strictosidine (B192452), which is formed from tryptamine (B22526) and secologanin. mdpi.com

Future research will focus on:

Gene Discovery : Identifying and characterizing the specific enzymes (e.g., P450s, dehydrogenases, reductases) responsible for the late-stage tailoring of the Aspidosperma scaffold is a major goal. mdpi.commdpi.com This involves a combination of genomics, transcriptomics, and proteomics of Aspidosperma species.

Pathway Reconstitution : Expressing the identified biosynthetic genes in heterologous hosts like yeast (Saccharomyces cerevisiae) or plants (Nicotiana benthamiana) is a powerful strategy to confirm enzyme function and engineer the production of Aspidosperma alkaloids. mdpi.comnih.govfrontiersin.orgnih.gov This approach can overcome the low abundance of these compounds in their native plant sources. frontiersin.org

Metabolic Engineering and Synthetic Biology : Once the biosynthetic pathway is fully elucidated, metabolic engineering techniques can be applied to optimize yields and create novel, "unnatural" alkaloids. mdpi.commdpi.com By introducing genes from different organisms (combinatorial biosynthesis) or engineering enzyme specificity, it may be possible to produce new this compound analogues with enhanced or novel biological activities. frontiersin.org This represents a sustainable and versatile alternative to chemical synthesis for accessing these complex molecules. nih.gov

Identification of Novel Molecular Targets for Therapeutic Exploration

This compound has been reported to possess several biological activities, including antiparasitic and adrenergic blocking effects. researchgate.netnih.gov However, a comprehensive understanding of its molecular targets and mechanisms of action is still largely unexplored, presenting a significant opportunity for future research.

Key research directions include:

Antiparasitic Mechanisms : this compound shows activity against parasites such as Plasmodium, Leishmania, and Trypanosoma. researchgate.netnih.gov Future studies aim to identify the specific molecular targets within these organisms. For instance, molecular modeling studies have suggested that alkaloids with the this compound nucleus may interact with the trypanothione (B104310) reductase (TR) protein in Leishmania, a crucial enzyme for the parasite's survival. researchgate.netfrontiersin.org Validating these targets and elucidating the mechanism of inhibition could pave the way for the development of new antiparasitic drugs.

Neurological and Cardiovascular Effects : The reported adrenergic blocking activities of this compound and the related alkaloid quebrachamine (B1219942) suggest an interaction with receptors in the nervous and cardiovascular systems. beilstein-journals.org Identifying the specific receptors (e.g., adrenergic, serotonergic) and ion channels that this compound modulates is a key area for investigation. researchgate.net This could reveal potential therapeutic applications for a range of conditions.

Anticancer Activity : While some studies have shown this compound to be inactive against certain cancer cell lines, the vast structural diversity of the Aspidosperma alkaloids, many of which show potent anticancer effects, suggests that further investigation is warranted. researchgate.netresearchgate.net Exploring the activity of this compound and its derivatives against a wider panel of cancer cells and identifying their molecular targets (e.g., kinases, transcription factors) could uncover new therapeutic leads. researchgate.net

Rational Design and Synthesis of this compound Analogues for Biological Probes

The development of advanced synthetic methodologies provides the tools necessary to create structural analogues of this compound. researchgate.net These analogues are invaluable as chemical probes to investigate biological pathways and validate potential drug targets.

Future efforts in this area will involve:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the this compound scaffold—for example, by altering substituents on the aromatic ring or the N-acetyl group—researchers can probe which parts of the molecule are essential for its biological activity. researchgate.net This information is crucial for designing more potent and selective compounds.

Development of Photoaffinity Probes : Incorporating photoreactive groups into the this compound structure can create powerful tools for target identification. Upon binding to its cellular target, the probe can be covalently cross-linked by UV light, allowing for the isolation and identification of the target protein.

Fluorescently Labeled Analogues : Attaching fluorescent dyes to this compound analogues allows for the visualization of their subcellular localization and dynamics within living cells using advanced microscopy techniques. This can provide insights into the compound's mechanism of action.

"Clickable" Analogues : Synthesizing analogues with bioorthogonal handles (e.g., alkynes or azides) enables their use in "click chemistry" applications for target identification, imaging, and profiling in complex biological systems.

Through the rational design and synthesis of such probes, researchers can move beyond simply identifying biological activity to precisely defining the molecular interactions that underpin the therapeutic potential of this compound. nih.govchemrxiv.orgresearchgate.net

Q & A

Basic: What are the foundational synthetic strategies for constructing Aspidospermine’s pentacyclic core?

Methodological Answer:

The pentacyclic core of this compound is typically synthesized using ring-closing olefin metathesis (RCM) or molecular [4 + 2]/[3 + 2] cycloaddition cascades . For example:

- RCM Approach : Fukuda et al. (2003) employed diastereoselective RCM to construct the quaternary stereocenter, leveraging 1,4-asymmetric induction. This method achieved a total synthesis of (-)-aspidospermine with high stereocontrol .

- Cycloaddition Cascade : Lajiness et al. (2012) developed an intramolecular [4 + 2]/[3 + 2] cycloaddition of 1,3,4-oxadiazole derivatives. This one-step reaction forms four C–C bonds, three rings, and five stereocenters, assembling the full natural product skeleton in 71% yield .

Advanced: How do stereochemical challenges in this compound synthesis impact route design?

Methodological Answer:

Stereochemical fidelity is critical due to this compound’s multiple contiguous stereocenters. Key strategies include:

- Reductive Control : Selective reduction of intermediates (e.g., NaCNBH₃ vs. NaBH₄) dictates stereochemistry. For instance, NaCNBH₃ in acidic conditions reduced a nitrile-derived intermediate to yield the natural C19 stereoisomer, while NaBH₄ favored non-natural C3-epi products .

- Late-Stage Modifications : Adjusting reaction conditions (e.g., using N-selectride instead of LiAlH₄) enables divergent synthesis of stereoisomers like C3-epi-spegazzinine, confirmed via ¹H NMR and X-ray crystallography .

Basic: What analytical methods confirm this compound’s structure and stereochemistry?

Methodological Answer:

- X-ray Crystallography : Used to validate the absolute configuration of intermediates (e.g., compound 5 in Lajiness et al.’s synthesis) .

- 2D NMR : COSY, HETCOR, and HMBC experiments resolve complex proton-carbon correlations, correcting prior misassignments in related alkaloids .

- Chiral Chromatography : Separates enantiomers (e.g., (+)- and (-)-spegazzinine) to confirm optical purity .

Advanced: How can divergent synthesis strategies enable access to this compound analogs?

Methodological Answer:

Divergent synthesis leverages shared intermediates to explore structural diversity:

- Oxidative Bridge Manipulation : Treating intermediates with Lawesson’s reagent or Meerwein’s salt alters oxidation states, enabling access to non-natural C19 stereoisomers .

- Late-Stage Functionalization : Palladium-catalyzed indole boronation introduces C17-oxidation, bypassing reliance on Fischer indole synthesis . This approach diversifies intermediates for analog generation.

Basic: What experimental models are used to evaluate this compound’s bioactivity?

Methodological Answer:

- Antiprotozoal Assays : Tested against Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease) using trypanothione reductase inhibition as a target .

- Cytotoxicity/Gentotoxicity : Human cell lines (e.g., prostate tissue) are treated with this compound (50–75 μM), with methyl methanesulfonate as a positive control .

- Smooth Muscle Contraction : Ex vivo assays on rabbit corpus cavernosum or guinea pig vas deferens quantify contractile responses .

Advanced: How do researchers address contradictions in this compound’s reported bioactivity data?

Methodological Answer:

Contradictions often arise from stereochemical impurities or assay variability:

- Stereochemical Purity : Ensure intermediates are rigorously characterized (e.g., chiral chromatography) to exclude confounding epimers .

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., WHO guidelines for antiprotozoal testing) .

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects that may explain divergent results (e.g., genotoxicity vs. antiprotozoal activity) .

Advanced: What catalytic asymmetric methods improve efficiency in this compound synthesis?

Methodological Answer:

- Enantioselective Allylation : Palladium-catalyzed decarboxylative allylation constructs the quaternary stereocenter without chiral auxiliaries, achieving >90% enantiomeric excess (ee) .

- Chiral Metathesis Catalysts : Molybdenum- or ruthenium-based catalysts enable enantioselective RCM, as demonstrated in Meyers’ formal synthesis of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。